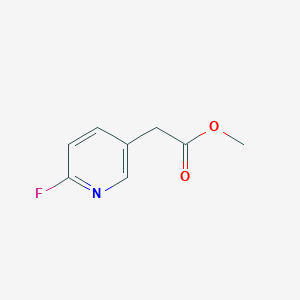

Methyl2-(6-fluoropyridin-3-yl)acetate

Description

Methyl 2-(6-fluoropyridin-3-yl)acetate is a fluorinated pyridine derivative with a methyl ester group attached to an acetic acid backbone. The compound features a pyridine ring substituted with a fluorine atom at the 6-position and an acetoxymethyl group at the 3-position. Fluoropyridines are of significant interest in pharmaceutical and agrochemical research due to fluorine’s ability to modulate electronic properties, enhance metabolic stability, and improve bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

methyl 2-(6-fluoropyridin-3-yl)acetate |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 |

InChI Key |

KGXQCQKOQGHOPE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CN=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(6-fluoropyridin-3-yl)acetate can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of Methyl 2-(6-fluoropyridin-3-yl)acetate often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-fluoropyridin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(6-fluoropyridin-3-yl)acetic acid.

Reduction: Formation of 2-(6-fluoropyridin-3-yl)ethanol.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(6-fluoropyridin-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Methyl 2-(6-fluoropyridin-3-yl)acetate with its methoxy- and chloro-substituted analogs, emphasizing substituent effects on physicochemical properties and applications.

Structural and Electronic Differences

- Its small size minimizes steric hindrance .

- Methoxy : Donates electron density via resonance, stabilizing the pyridine ring but introducing steric bulk that may hinder reactivity .

- Chlorine : Combines electron withdrawal with moderate steric effects, offering intermediate reactivity compared to F and OCH₃ .

Physicochemical Properties

Predicted properties based on substituent trends:

- Methoxy : Higher water solubility due to polarity but reduced membrane permeability .

- Chlorine : Increased lipophilicity may enhance tissue penetration but risks bioaccumulation .

Research Findings and Industrial Relevance

While direct studies on Methyl 2-(6-fluoropyridin-3-yl)acetate are sparse, fluoropyridines are extensively documented in drug discovery. For example:

Biological Activity

Methyl 2-(6-fluoropyridin-3-yl)acetate is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(6-fluoropyridin-3-yl)acetate features a methyl ester functional group and a pyridine ring substituted with a fluorine atom at the 6-position. Its molecular formula is , with a molecular weight of approximately 169.15 g/mol. The unique structural characteristics contribute to its biological activity.

Structural Representation:

- InChI Key:

KGXQCQKOQGHOPE-UHFFFAOYSA-N - SMILES Notation:

COC(=O)CC1=CN=C(C=C1)F

The biological activity of methyl 2-(6-fluoropyridin-3-yl)acetate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine enhances its lipophilicity and binding affinity, which may lead to increased efficacy in therapeutic applications.

Key mechanisms include:

- Enzyme Modulation: The compound can alter the activity of enzymes involved in various biochemical pathways.

- Receptor Binding: It may bind to specific receptors, influencing cellular responses crucial for therapeutic effects.

Antimicrobial Activity

Research indicates that methyl 2-(6-fluoropyridin-3-yl)acetate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. Notable findings include:

- Cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells .

Comparative Studies

A comparative analysis with similar compounds reveals distinct differences in biological activity due to variations in halogen substitutions:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(6-fluoropyridin-2-yl)acetate | Similar pyridine structure | Contains only fluorine without chlorine |

| Methyl 2-(6-chloropyridin-3-yl)acetate | Chlorine substitution at the same position | Potentially different biological activity |

| Methyl 2-(6-bromopyridin-3-yl)acetate | Bromine substitution | Different reactivity compared to fluorinated analogs |

The presence of fluorine in methyl 2-(6-fluoropyridin-3-yl)acetate significantly influences its chemical reactivity and biological activity compared to its chloro and bromo analogs, making it a valuable candidate for drug development.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial activity of methyl 2-(6-fluoropyridin-3-yl)acetate against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used for comparison, suggesting a promising alternative for treating resistant bacterial infections.

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines demonstrated that methyl 2-(6-fluoropyridin-3-yl)acetate exhibited notable cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death. Further studies are required to elucidate the specific pathways involved in its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.